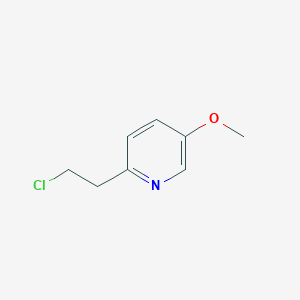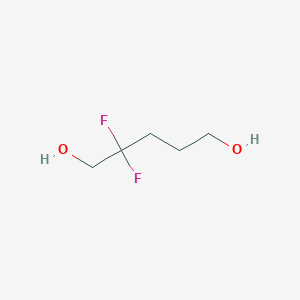
2,2-Difluoropentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoropentane-1,5-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a five-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropentane-1,5-diol typically involves the fluorination of pentane derivatives. One common method includes the hydrolysis of 1,5-dibromo-3,3-difluoropentane in the presence of solvents such as methanol or ethanol . This reaction yields the desired diol compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalkanes.
Scientific Research Applications
2,2-Difluoropentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2,2-Difluoropentane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: This compound has additional fluorine atoms, which may alter its chemical properties and applications.
1,5-Pentanediol: Lacks fluorine atoms, resulting in different reactivity and applications.
Uniqueness: 2,2-Difluoropentane-1,5-diol is unique due to the presence of both fluorine atoms and hydroxyl groups, which confer distinct chemical and physical properties. This combination makes it valuable for specific applications where stability, reactivity, and hydrogen bonding are crucial.
Properties
Molecular Formula |
C5H10F2O2 |
|---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
2,2-difluoropentane-1,5-diol |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2 |
InChI Key |
IAPXHHMJUVETID-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CO)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



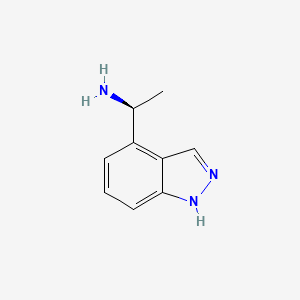
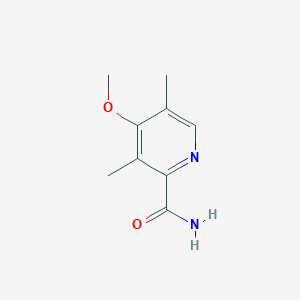
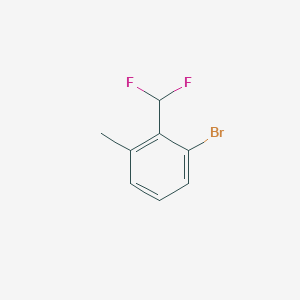
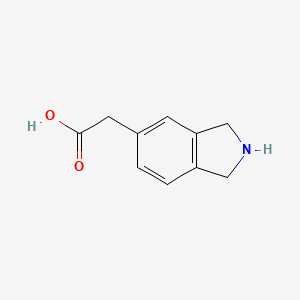

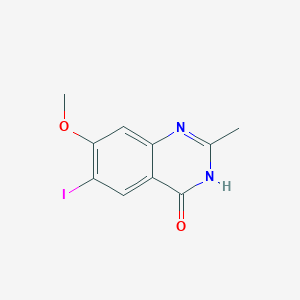
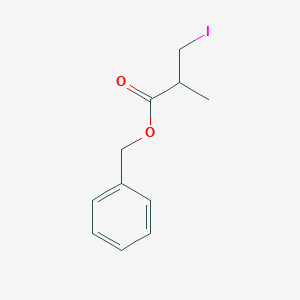
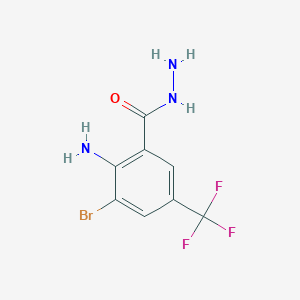
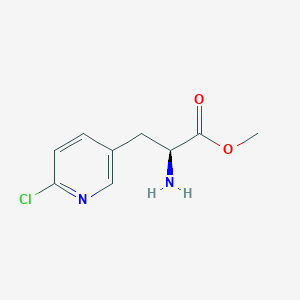
![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)

